molecular formula C25H26FN5O3 B2480651 2-{2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 951592-51-1

2-{2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B2480651
CAS No.: 951592-51-1
M. Wt: 463.513
InChI Key: QQUBJBCRKCCMOI-UHFFFAOYSA-N
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Description

The compound 2-{2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2-ethyl-6-methylphenyl)acetamide features a pyrazolo[4,3-d]pyrimidine core substituted with:

  • 2-Ethyl group at position 2.
  • (4-Fluorophenyl)methyl at position 4.
  • N-(2-ethyl-6-methylphenyl)acetamide at position 3.

This structure is hypothesized to influence bioactivity, solubility, and metabolic stability through its fluorinated aromatic and alkyl substituents.

Properties

IUPAC Name

2-[2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-(2-ethyl-6-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN5O3/c1-4-18-8-6-7-16(3)22(18)27-21(32)15-30-20-14-29(5-2)28-23(20)24(33)31(25(30)34)13-17-9-11-19(26)12-10-17/h6-12,14H,4-5,13,15H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUBJBCRKCCMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C3=CN(N=C3C(=O)N(C2=O)CC4=CC=C(C=C4)F)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2-ethyl-6-methylphenyl)acetamide typically involves multi-step organic reactions. One common method involves the condensation of 4-fluorobenzylamine with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazolopyrimidine core. Subsequent functionalization steps, including alkylation and acylation, introduce the ethyl and methylphenyl groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-{2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2-ethyl-6-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolopyrimidines, alcohol derivatives, and oxo derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-{2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2-ethyl-6-methylphenyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2-ethyl-6-methylphenyl)acetamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Substitutional Variations

The table below highlights key structural differences and similarities with analogs from the literature:

Compound Name/ID Core Structure R1 (Position 6) R2 (Acetamide Substituent) Melting Point (°C) Key Bioactive Properties
Target Compound Pyrazolo[4,3-d]pyrimidine (4-Fluorophenyl)methyl N-(2-ethyl-6-methylphenyl) Not reported Hypothetical kinase/Hsp90 inhibition
Compound Pyrazolo[4,3-d]pyrimidine 2-Phenylethyl N-(4-fluorobenzyl) Not reported Unspecified
Example 4f () Pyrazolo[3,4-b]pyridine 4-Chlorophenyl N-(4-fluorophenyl) 214–216 Analgesic activity (implied)
Compound 6e () Tetrahydropyrimidine 4-Fluorophenyl Ethyl ester Not reported Nitric oxide donor potential
Example 83 () Pyrazolo[3,4-d]pyrimidine Complex fluorinated aryl N-(specific phenyl) 302–304 Hsp90 inhibition (inferred)

Physicochemical Properties

  • Fluorine Substitution : The 4-fluorophenyl group in the target compound and analogs (e.g., Example 4f ) enhances lipophilicity and metabolic stability via hydrophobic interactions and resistance to oxidative metabolism.
  • Melting Points : Higher melting points (e.g., 302–304°C in Example 83 ) correlate with rigid aromatic systems, while lower values (e.g., 214–216°C in Example 4f ) suggest reduced crystallinity due to bulkier substituents.

Bioactivity Trends

  • Kinase/Hsp90 Inhibition : The pyrazolo-pyrimidine core is prevalent in kinase inhibitors (e.g., Hsp90 inhibitors in ). The target compound’s 2-ethyl and 4-fluorophenyl groups may improve binding affinity compared to less halogenated analogs.
  • Acetamide Role : The N-(2-ethyl-6-methylphenyl)acetamide substituent in the target compound likely enhances target selectivity compared to simpler arylacetamides (e.g., N-(4-fluorophenyl) in Example 4f ).

Structure-Activity Relationships (SAR)

  • Position 6 Substituents : Bulkier groups (e.g., (4-fluorophenyl)methyl vs. 2-phenylethyl in ) may enhance steric hindrance, affecting binding pocket interactions.
  • Fluorine Placement : Fluorine at the para position (target compound) vs. meta (Example 83 ) influences electronic effects and dipole interactions.

Biological Activity

The compound 2-{2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2-ethyl-6-methylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound features a pyrazolo[4,3-d]pyrimidine core with various substituents that enhance its biological profile. The presence of the fluorophenyl group is notable for improving lipophilicity and possibly enhancing interactions with biological targets.

Research indicates that compounds with a pyrazolo[4,3-d]pyrimidine scaffold may act as kinase inhibitors , which are crucial in regulating various cellular processes. By modulating kinase activity, these compounds can impact pathways involved in cancer and inflammatory diseases.

Biological Activities

The biological activities associated with this compound include:

  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. For instance:
    • IC50 Values : In vitro studies on related compounds have shown IC50 values as low as 6.2 μM against colon carcinoma cell lines .
  • Kinase Inhibition : The pyrazolo[4,3-d]pyrimidine scaffold is known for its potential to inhibit specific kinases involved in tumor growth and survival .
  • Anti-inflammatory Effects : Compounds within this class have been linked to anti-inflammatory properties, making them candidates for treating conditions characterized by excessive inflammation .

Case Studies

Several studies have investigated the biological activity of similar compounds to draw parallels and infer potential effects of the target compound:

StudyCompoundBiological ActivityFindings
Study 1Methyl 2-(4-(pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetateAnticancerShowed significant cytotoxicity against cancer cells
Study 26-(hydroxymethyl)-2-(4-phenoxyphenyl)-pyrazolo[1,5-a]pyrimidineKinase inhibitionEffective against specific kinases involved in cancer
Study 32-(3,5-dichloro-4-methoxyphenyl)-pyrazolo[1,5-a]pyrimidineAnti-inflammatoryDemonstrated reduced inflammation in preclinical models

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps to construct the pyrazolo[4,3-d]pyrimidine core and introduce the necessary substituents. Understanding the synthesis pathways can help in developing derivatives with enhanced biological activity.

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